2-(4-Chlorophenyl)ethanol

Endocrine Disruption Receptor Binding Assay Environmental Toxicology

2-(4-Chlorophenyl)ethanol (CAS 1875-88-3), also known as 4-chlorophenethyl alcohol, is a para-chlorine-substituted aromatic primary alcohol with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol. This compound exists as a colorless to light yellow clear liquid at 20°C, with a density of 1.157 g/mL at 25°C, a boiling point of 110°C at 0.5 mmHg, and a refractive index (n20/D) of approximately 1.548.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 1875-88-3
Cat. No. B160499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)ethanol
CAS1875-88-3
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCO)Cl
InChIInChI=1S/C8H9ClO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2
InChIKeyHZFRKZWBVUJYDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)ethanol (CAS 1875-88-3) for Procurement: Core Properties and Sourcing Profile


2-(4-Chlorophenyl)ethanol (CAS 1875-88-3), also known as 4-chlorophenethyl alcohol, is a para-chlorine-substituted aromatic primary alcohol with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol . This compound exists as a colorless to light yellow clear liquid at 20°C, with a density of 1.157 g/mL at 25°C, a boiling point of 110°C at 0.5 mmHg, and a refractive index (n20/D) of approximately 1.548 . Its functional profile combines a primary hydroxyl group on a two-carbon ethyl chain with a para-chlorophenyl aromatic ring, conferring distinct reactivity characteristics for organic synthesis applications [1].

Why 2-(4-Chlorophenyl)ethanol Cannot Be Generically Substituted: Key Differentiation Drivers


Generic substitution of 2-(4-chlorophenyl)ethanol with unsubstituted phenethyl alcohol or other positional isomers is not chemically or functionally equivalent due to the para-chlorine substituent's profound influence on molecular properties. The chlorine atom at the 4-position alters electron density distribution on the aromatic ring, modifies lipophilicity (log P), and changes hydrogen-bonding capacity compared to the non-chlorinated analog [1]. In biological systems, this substitution pattern directly impacts receptor binding affinity: comparative studies of DDT-derived chlorophenyl compounds demonstrate that the presence and position of chlorine atoms determine estrogen receptor (ERα/ERβ) binding potency, with 2,2-bis(4-chlorophenyl)ethanol exhibiting IC50 values of 0.43 μM (ERα) and 0.97 μM (ERβ) [2]. In synthetic chemistry, the para-chloro substituent serves as a critical handle for downstream functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which would be impossible with unsubstituted phenethyl alcohol . Furthermore, the specific position of chlorine (para vs. ortho or meta) dictates the compound's performance in PROTAC linker applications, where steric and electronic properties influence ternary complex formation efficiency [3].

Quantitative Differentiation Evidence: 2-(4-Chlorophenyl)ethanol vs. Structural Analogs


Estrogen Receptor Binding Affinity: 2,2-Bis(4-chlorophenyl)ethanol vs. DDT Transformation Products

In a comparative in vitro study evaluating eight DDT analogs and transformation products for estrogen receptor (ER) binding, 2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH), a structurally related bis-aryl derivative containing the 4-chlorophenyl ethanol moiety, exhibited the highest binding affinity among all tested compounds [1]. The compound demonstrated sub-micromolar IC50 values for both ERα and ERβ isoforms, substantially outperforming parent DDT and its primary metabolites [1].

Endocrine Disruption Receptor Binding Assay Environmental Toxicology

Estrogen Receptor Beta Binding Affinity: Quantitative Differentiation Among Chlorophenyl Derivatives

The same comparative study revealed that 2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH) binds to ERβ with an IC50 of 0.97 μM, representing the strongest ERβ affinity among the eight DDT analogs tested [1]. The differential affinity between ERα (0.43 μM) and ERβ (0.97 μM) yields a 2.3-fold isoform selectivity profile, a quantitative characteristic not observed with other transformation products in the series [1].

ERβ Selectivity Receptor Pharmacology Structure-Activity Relationship

Antifungal Activity SAR: Critical Role of Hydroxyl Group Position in Chlorophenyl Ethanol Derivatives

A structure-activity relationship (SAR) study of 22 chlorophenyl derivatives evaluated against Botrytis cinerea and Colletotrichum gloeosporioides demonstrated that maximum antifungal inhibition was achieved with 1-(4′-chlorophenyl)-2-phenylethanol enantiomers [1]. This SAR analysis confirmed that the presence and position of the benzyl hydroxyl group on the chlorophenyl ethanol scaffold is essential for antifungal potency [1]. Multiobjective optimization ranking models derived from this data provide a quantitative framework for prioritizing chlorophenyl derivatives as fungicide candidates [1].

Agricultural Fungicides Phytopathogenic Fungi QSAR

Synthetic Route Differentiation: Direct Pharmaceutical Intermediate for Lorcaserin API Synthesis

2-(4-Chlorophenyl)ethanol serves as a key starting material in a documented two-step process for synthesizing racemic lorcaserin, a serotonin 5-HT2C receptor agonist previously marketed for weight management [1]. The synthesis proceeds via formation of bromide or tosylate derivatives from the primary alcohol, followed by reaction with allylamine under neat conditions to yield N-(4-chlorophenethyl)allylammonium chloride [1]. This established synthetic utility distinguishes 2-(4-chlorophenyl)ethanol from non-chlorinated phenethyl alcohol, which lacks the para-chloro substituent required for the target pharmacophore [2].

Pharmaceutical Process Chemistry API Intermediate Serotonin Receptor Agonist

PROTAC Linker Design: Role of Para-Chloro Substitution in Ternary Complex Formation

2-(4-Chlorophenyl)ethanol is recognized as a PROTAC (PROteolysis TArgeting Chimera) linker building block, where its para-chlorophenyl ethanol structure provides specific geometric and electronic properties that influence linker conformation and ternary complex stability [1]. In PROTAC design, linker parameters including chemical nature, length, hydrophilicity, and rigidity must be optimized to achieve adequate cell permeability and spatial orientation between the target protein and E3 ubiquitin ligase [2]. The para-chloro substituent offers distinct steric and electronic characteristics compared to unsubstituted or ortho/meta-substituted phenethyl linkers, affecting π-stacking interactions and overall linker rigidity [3].

PROTAC Targeted Protein Degradation Linker Chemistry

Physicochemical Differentiation: Density and Refractive Index vs. Positional Isomers

2-(4-Chlorophenyl)ethanol (para-isomer) exhibits distinct physical properties that enable analytical differentiation from its ortho- and meta-chlorophenyl ethanol isomers during quality control and material verification . The compound has a density of 1.157 g/mL at 25°C and a refractive index (n20/D) of 1.547-1.549 . These values differ measurably from ortho- and meta-substituted analogs, providing a quantitative basis for identity confirmation using standard laboratory instrumentation (refractometer, density meter) [1].

Quality Control Analytical Chemistry Material Specification

Optimal Application Scenarios for 2-(4-Chlorophenyl)ethanol Based on Quantified Differentiation


Pharmaceutical Intermediate: Lorcaserin and 4-Chlorophenethylamine API Synthesis

Procure 2-(4-chlorophenyl)ethanol as the structurally essential starting material for synthesizing lorcaserin and related 4-chlorophenethylamine pharmacophores. The documented two-step process from this alcohol to N-(4-chlorophenethyl)allylammonium chloride via bromide or tosylate intermediates validates its utility in pharmaceutical process chemistry [1]. The para-chloro substituent is required for target receptor binding; substitution with unsubstituted phenethyl alcohol would yield the incorrect product. Recommended for API intermediate manufacturing and medicinal chemistry programs developing 5-HT2C receptor modulators [1].

PROTAC Linker Building Block: Targeted Protein Degradation Research

Utilize 2-(4-chlorophenyl)ethanol as a PROTAC linker building block where the para-chlorophenyl ethanol moiety provides defined steric and electronic properties for ternary complex optimization. The terminal hydroxyl group enables facile conjugation to E3 ligase ligands or target protein warheads, while the para-chloro substituent offers a distinct electronic profile compared to unsubstituted phenethyl linkers [1][2]. This building block is appropriate for modular PROTAC synthesis platforms requiring aromatic linkers with predictable conformational behavior [2].

Environmental Estrogen Receptor Assay Reference Standard

Employ 2-(4-chlorophenyl)ethanol or its bis-aryl derivative 2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH) as a positive control or reference standard in estrogen receptor (ERα/ERβ) binding assays. The compound's quantified IC50 values of 0.43 μM (ERα) and 0.97 μM (ERβ) provide validated benchmarks for assay calibration and comparative evaluation of environmental estrogenic compounds [1]. The established ERα/ERβ selectivity ratio (2.3-fold) enables isoform-specific assay development and validation [1].

Antifungal Agent Development: Chlorophenyl Ethanol Pharmacophore Optimization

Leverage 2-(4-chlorophenyl)ethanol as a core scaffold for developing agricultural fungicides targeting Botrytis cinerea and Colletotrichum gloeosporioides. SAR studies confirm that chlorophenyl ethanol derivatives bearing the hydroxyl group on the ethyl side chain exhibit validated antifungal activity, with 1-(4′-chlorophenyl)-2-phenylethanol demonstrating maximum inhibition among 22 tested derivatives [1]. The established multiobjective optimization ranking models provide a rational framework for prioritizing derivative synthesis and screening [1].

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